molecular formula C24H21N3O5S B263902 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B263902
M. Wt: 463.5 g/mol
InChI Key: SHJNCTVUEVOQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HMIT, is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic applications. HMIT has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve multiple pathways. 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in regulating antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit several biochemical and physiological effects, including reducing oxidative stress and inflammation, inhibiting cancer cell proliferation and migration, and protecting against neurodegenerative diseases. Additionally, 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to improve insulin sensitivity and glucose metabolism, which may have potential therapeutic implications for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent anti-inflammatory and antioxidant activities, which can help reduce oxidative stress and inflammation in various tissues and organs. Additionally, 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to possess anticancer properties, making it a promising candidate for cancer therapy. However, one of the limitations of using 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its relatively complex synthesis process, which may limit its availability and scalability.

Future Directions

There are several future directions for research on 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including exploring its potential therapeutic applications in various diseases, elucidating its mechanism of action, and developing more efficient and scalable synthesis methods. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to better understand its safety and efficacy in humans. Overall, 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a promising candidate for the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with isobutyraldehyde in the presence of an acid catalyst to form a chalcone intermediate. The chalcone is then reacted with thiosemicarbazide in the presence of a base to form the corresponding thiadiazole. The final step involves the cyclization of the thiadiazole with 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the presence of a Lewis acid catalyst to form 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits potent anti-inflammatory and antioxidant activities, which can help reduce oxidative stress and inflammation in various tissues and organs. Additionally, 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to possess anticancer properties by inhibiting the proliferation and migration of cancer cells.

properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-12(2)10-18-25-26-24(33-18)27-20(13-8-9-15(28)17(11-13)31-3)19-21(29)14-6-4-5-7-16(14)32-22(19)23(27)30/h4-9,11-12,20,28H,10H2,1-3H3

InChI Key

SHJNCTVUEVOQBN-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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